2H-Dibenzo[e,g]isoindole
Overview
Description
2H-Dibenzo[e,g]isoindole is an organic compound with the molecular formula C16H11N It is a heterocyclic compound that consists of a fused benzopyrrole ring system
Preparation Methods
The synthesis of 2H-Dibenzo[e,g]isoindole can be achieved through several methods, including ring-closure reactions, isoindoline aromatization, and ring transformations . One common method involves the cyclization of alkynes under catalytic conditions. For example, the cycloisomerization of acetylenic compounds using gold catalysts can yield isoindole derivatives . Another approach is the intramolecular α-arylation of amino esters, which leads to the formation of the isoindole ring . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2H-Dibenzo[e,g]isoindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to participate in Diels-Alder reactions due to its dienophilic nature . Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD) and naphthoquinone . The major products formed from these reactions are typically cycloadducts, which can be further functionalized for various applications.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties . In medicine, derivatives of this compound are being explored for their potential as therapeutic agents . Additionally, in the industry, it is used in the development of advanced materials due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 2H-Dibenzo[e,g]isoindole involves its interaction with various molecular targets and pathways. Its biological activity is often attributed to its ability to intercalate with DNA, thereby affecting gene expression and cellular processes . The compound’s structure allows it to form stable complexes with biomolecules, which can lead to the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
2H-Dibenzo[e,g]isoindole is unique compared to other similar compounds such as isoindoline, isoindolinone, and phthalimide . While these compounds share a similar core structure, this compound is distinguished by its fused benzopyrrole ring system, which imparts different chemical and biological properties . For instance, isoindoline is a fully reduced member of the isoindole family, whereas this compound has a more extended conjugated system .
Properties
IUPAC Name |
2H-phenanthro[9,10-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)16-10-17-9-15(13)16/h1-10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNNRQRIBNWMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CNC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743470 | |
Record name | 2H-Dibenzo[e,g]isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235-93-8 | |
Record name | 2H-Dibenzo[e,g]isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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